molecular formula C11H10ClNO B8785673 1-Chloro-6-ethoxyisoquinoline CAS No. 918662-50-7

1-Chloro-6-ethoxyisoquinoline

Cat. No. B8785673
CAS RN: 918662-50-7
M. Wt: 207.65 g/mol
InChI Key: RIVXRCRIFGIVBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-6-ethoxyisoquinoline is a useful research compound. Its molecular formula is C11H10ClNO and its molecular weight is 207.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Chloro-6-ethoxyisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-6-ethoxyisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

918662-50-7

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

1-chloro-6-ethoxyisoquinoline

InChI

InChI=1S/C11H10ClNO/c1-2-14-9-3-4-10-8(7-9)5-6-13-11(10)12/h3-7H,2H2,1H3

InChI Key

RIVXRCRIFGIVBK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=NC=C2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A suspension of 6-ethoxy-2H-isoquinolin-1-one (896 mg, 4.74 mmol) in phosphorus oxychloride (POCl3, 4 mL) was heated at 110° C. for 3 hours (clear solution obtained upon heating). After 3 hours, the reaction mixture was concentrated under reduced pressure. The residue was poured into iced water (10 mL), the pH adjusted to 10 with 3N sodium hydroxide, and the mixture extracted with chloroform (3×25 mL). The combined chloroform layers were washed with brine and dried over magnesium sulfate. The organic layer was then filtered and concentrated under reduced pressure to give 1-chloro-6-ethoxy-isoquinoline (866 mg, 4.18 mmol, 88% yield, >90% pure) as tan solid. MS m/z 208 (M++H).
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896 mg
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4 mL
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Synthesis routes and methods III

Procedure details

A suspension of 6-Ethoxy-2H-isoquinolin-1-one (896 mg, 4.74 mmol) in POCl3 (4 mL) was heated at 110° C. for 3 h (clear solution obtained upon heating). After 3 h, the reaction mixture was concentrated under reduced pressure. The residue was poured into iced water (10 mL), pH was then adjusted to 10 with 3N NaOH and extracted with CHCl3 (3×25 mL). The combined CHCl3 layers were washed with brine and dried (MgSO4). The organic layer was then filtered and concentrated to give 1-chloro-6-ethoxy-isoquinoline (866 mg, 4.18 mmol, 88% yield, >90% pure) as tan solid. MS m/z 208 (M++H).
Quantity
896 mg
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Reaction Step One
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4 mL
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Reaction Step One

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